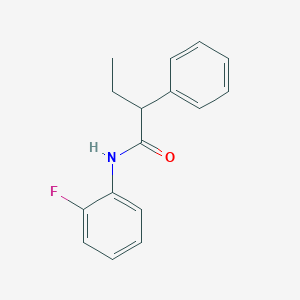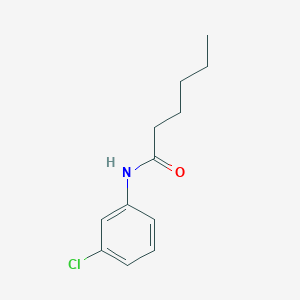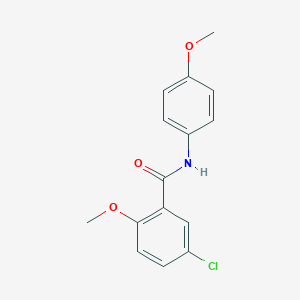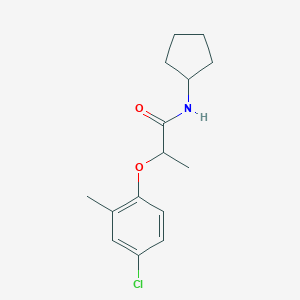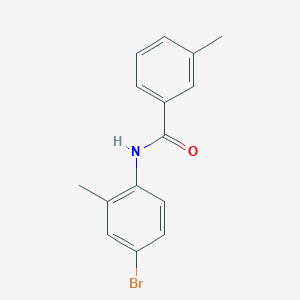
N-(4-bromo-2-methylphenyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-3-methylbenzamide, also known as 4-Bromo-2-methyl-N-(3-methylbenzoyl)aniline, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit several biological activities, making it a promising candidate for the development of novel drugs.
Mecanismo De Acción
The exact mechanism of action of N-(4-bromo-2-methylphenyl)-3-methylbenzamide is not fully understood. However, studies have suggested that this compound exerts its biological effects by inhibiting the activity of specific enzymes and proteins involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-3-methylbenzamide has been found to exhibit several biochemical and physiological effects. Studies have reported that this compound induces apoptosis (programmed cell death) in cancer cells, inhibits the migration and invasion of cancer cells, and reduces the production of pro-inflammatory cytokines. Additionally, this compound has been found to modulate the activity of specific signaling pathways involved in cancer cell growth and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-bromo-2-methylphenyl)-3-methylbenzamide in lab experiments is its potent biological activity, making it a valuable tool for studying cancer cell growth and inflammation. However, one of the limitations of using this compound is its potential toxicity, which may affect the viability of cells in vitro.
Direcciones Futuras
There are several future directions for the research on N-(4-bromo-2-methylphenyl)-3-methylbenzamide. One possible direction is the development of novel drugs based on this compound for the treatment of cancer and inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its potential targets in cancer cells and inflammatory pathways. Furthermore, the potential toxicity of this compound needs to be further investigated to ensure its safety for use in humans.
Métodos De Síntesis
The synthesis of N-(4-bromo-2-methylphenyl)-3-methylbenzamide can be achieved through a multi-step process involving the reaction of 4-bromo-2-methylaniline with 3-methylbenzoyl chloride in the presence of a suitable base. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methylphenyl)-3-methylbenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Propiedades
Fórmula molecular |
C15H14BrNO |
|---|---|
Peso molecular |
304.18 g/mol |
Nombre IUPAC |
N-(4-bromo-2-methylphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C15H14BrNO/c1-10-4-3-5-12(8-10)15(18)17-14-7-6-13(16)9-11(14)2/h3-9H,1-2H3,(H,17,18) |
Clave InChI |
ODEDJBKMTYAJRR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Br)C |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




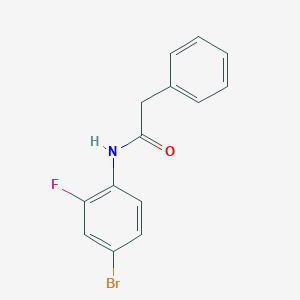
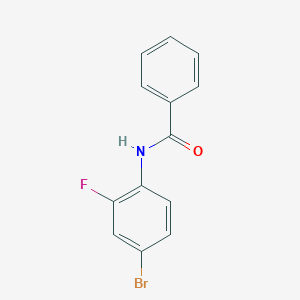

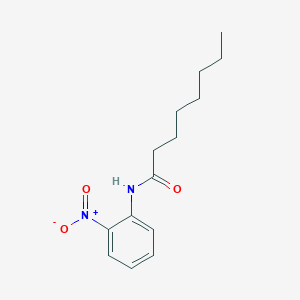
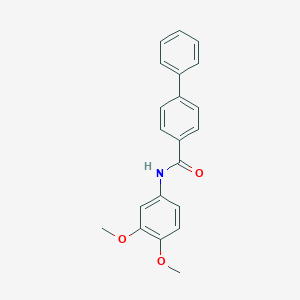
![Dimethyl 5-[(5-chloro-2-methoxybenzoyl)amino]isophthalate](/img/structure/B291631.png)
